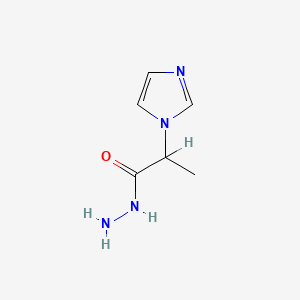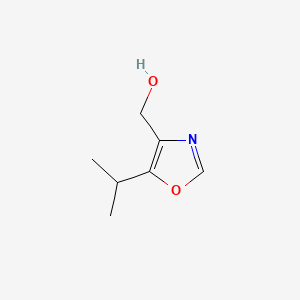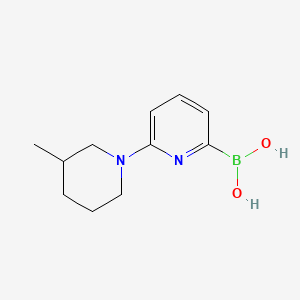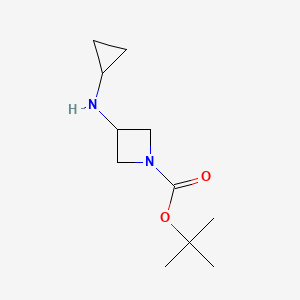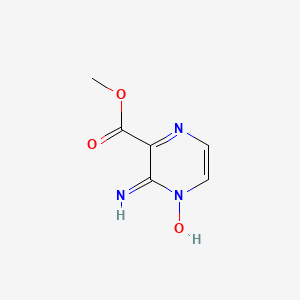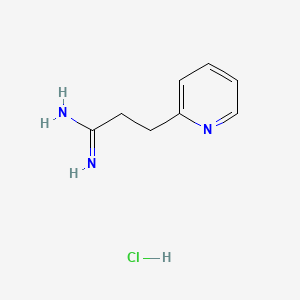
3-(Pyridin-2-yl)propanimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Pyridin-2-yl)propanimidamide hydrochloride is a chemical compound with the empirical formula C8H12ClN3 . It is a solid substance and its molecular weight is 185.65 .
Synthesis Analysis
The synthesis of α-aminoamidines, such as 3-(Pyridin-2-yl)propanimidamide hydrochloride, can be achieved starting from N-protected aminonitriles . The key stage of the approach is a procedure of hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst .Molecular Structure Analysis
The SMILES string of 3-(Pyridin-2-yl)propanimidamide hydrochloride is NC(CCC1=NC=CC=C1)=N.Cl . This indicates that the molecule contains a pyridine ring attached to a propanimidamide group, and it is in the form of a hydrochloride salt .Chemical Reactions Analysis
α-Aminoamidines, like 3-(Pyridin-2-yl)propanimidamide hydrochloride, can be used as reagents for further synthesis of different heterocyclic systems . For example, protected N-[2-(5-methyl-1H-imidazol-2-yl)propan-2-yl]-methanesulfonamide and tert-butyl [2-(5-methyl-1H-imidazol-2-yl)propan-2-yl]carbamate were obtained by heating compounds with 1-chloropropan-2-one in THF .Physical And Chemical Properties Analysis
3-(Pyridin-2-yl)propanimidamide hydrochloride is a solid substance . Its empirical formula is C8H12ClN3 and it has a molecular weight of 185.65 .Future Directions
The future directions for 3-(Pyridin-2-yl)propanimidamide hydrochloride could involve its use in the synthesis of new promising imidazole and pyrimidine-containing compounds . These compounds have significant potential as modern functional materials and are of interest from the point of view of biological activity .
properties
IUPAC Name |
3-pyridin-2-ylpropanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c9-8(10)5-4-7-3-1-2-6-11-7;/h1-3,6H,4-5H2,(H3,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIMSWZIHDHILI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677438 |
Source


|
| Record name | 3-(Pyridin-2-yl)propanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yl)propanimidamide hydrochloride | |
CAS RN |
1263284-76-9 |
Source


|
| Record name | 3-(Pyridin-2-yl)propanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B596108.png)







